Cas no 1082925-46-9 (1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine)

1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(phenoxymethyl)-
- 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine
-
- インチ: 1S/C11H13N3O2/c1-8(12)11-13-10(14-16-11)7-15-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3
- InChIKey: LBBDBBPFQLJCLK-UHFFFAOYSA-N
- ほほえんだ: C(C1=NOC(C(N)C)=N1)OC1C=CC=CC=1
1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155603-10.0g |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95% | 10g |
$2884.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996784-5g |
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95% | 5g |
¥4235.0 | 2023-04-06 | |
TRC | P321560-50mg |
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996784-1g |
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95% | 1g |
¥1456.0 | 2023-04-06 | |
Enamine | EN300-155603-500mg |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95.0% | 500mg |
$524.0 | 2023-09-25 | |
Enamine | EN300-155603-100mg |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95.0% | 100mg |
$232.0 | 2023-09-25 | |
Aaron | AR01AGI3-2.5g |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95% | 2.5g |
$1834.00 | 2023-12-16 | |
Enamine | EN300-155603-1000mg |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95.0% | 1000mg |
$671.0 | 2023-09-25 | |
Aaron | AR01AGI3-500mg |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95% | 500mg |
$746.00 | 2025-02-09 | |
Aaron | AR01AGI3-10g |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
1082925-46-9 | 95% | 10g |
$3991.00 | 2023-12-16 |
1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amineに関する追加情報
Research Brief on 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine (CAS: 1082925-46-9): Recent Advances and Applications
The compound 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine (CAS: 1082925-46-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's oxadiazole core, coupled with a phenoxymethyl substituent, renders it a promising scaffold for targeting various biological pathways.
Recent studies have highlighted the role of 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine as a modulator of key enzymatic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound exhibited selective inhibition of MAO-B over MAO-A, with an IC50 value in the nanomolar range, suggesting its potential as a neuroprotective agent. This selectivity is attributed to the steric and electronic properties conferred by the phenoxymethyl group.
In addition to its neurological applications, 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine has shown promise in oncology. A preclinical study conducted by researchers at the National Cancer Institute revealed its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function. The compound's mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. These findings were corroborated by in vivo experiments, where the compound demonstrated tumor growth inhibition in xenograft models without significant toxicity to normal tissues.
The synthesis of 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine has also been optimized in recent years. A 2022 publication in Organic Letters detailed a novel, high-yield synthetic route involving a copper-catalyzed cyclization of N-hydroxyamidines with phenoxymethyl-substituted alkynes. This method not only improved the scalability of the compound but also reduced the use of hazardous reagents, aligning with the principles of green chemistry. The synthetic advancements have facilitated further pharmacological evaluations and structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in the clinical translation of 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further derivatization to enhance its metabolic stability and tissue penetration. Additionally, the exact molecular targets beyond MAO-B and mitochondrial pathways require elucidation to fully exploit its therapeutic potential. Collaborative efforts between academic and industrial researchers are underway to address these gaps and advance the compound into clinical trials.
In conclusion, 1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine (CAS: 1082925-46-9) represents a versatile scaffold with applications in neurodegenerative diseases and oncology. Its selective enzyme inhibition, pro-apoptotic effects, and improved synthetic accessibility position it as a compelling candidate for drug development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications, paving the way for its eventual clinical application.
1082925-46-9 (1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine) 関連製品
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 1247121-32-9(2-methoxy-4-methylbenzene-1-carboximidamide)
- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)
- 124167-43-7(4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)
- 2229608-27-7(5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine)
- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)
- 410098-01-0(5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)
- 896133-77-0(5-Hydrazinyl-2-methylpyridine hydrochloride)
- 1824146-80-6(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate)



